6-Oxabicyclo[3.2.1]oct-3-en-7-one
Overview
Description
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic organic compound with the molecular formula C7H8O2. It is characterized by a fused ring system containing an oxygen atom, making it a lactone. This compound is of interest due to its unique structure and reactivity, which makes it a valuable building block in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.2.1]oct-3-en-7-one can be synthesized through several methods. One common approach involves the cyclization of cyclohex-3-ene-1-carboxylic acid. This process typically involves the use of a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and tempo oxoammonium tetrafluoroborate
Reduction: Lithium aluminium hydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted lactones, amino alcohols, and other bicyclic compounds .
Scientific Research Applications
6-Oxabicyclo[3.2.1]oct-3-en-7-one is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-7-one involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles. These reactions can lead to the formation of various products depending on the nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: This compound is similar in structure but lacks the double bond present in 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Another similar compound with a different position of the double bond and oxygen atom.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both a double bond and an oxygen atom within the bicyclic system. This unique structure imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEXGJYMHHTVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327461 | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-83-6 | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in the synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones?
A1: this compound serves as a crucial starting material for synthesizing racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] This bicyclic lactone undergoes a ring-opening reaction with various amines, yielding amides. These amides are then subjected to reduction and oxidation steps to ultimately produce the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] The presence of the lactone functionality and the bicyclic structure in this compound make it a valuable scaffold for building diverse and structurally complex molecules.
Q2: How does the research demonstrate stereochemical control in the synthesis using this compound?
A2: The research demonstrates stereochemical control through several key steps:
- Chiral Auxiliary: The use of (R)-α-methylbenzylamine as a chiral auxiliary during the synthesis allows for the separation and isolation of diastereomers, providing a pathway to access optically active compounds. []
- Stereoselective Reduction: Researchers developed methods for the stereoselective reduction of the synthesized bicyclic ketones. This control over the stereochemistry at the 3-position of the 6-azabicyclo[3.2.1]octane system is critical for generating specific isomers with potentially different biological activities. [, ]
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